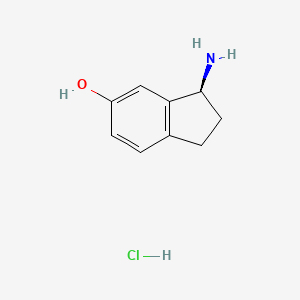

(3S)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride

Description

(3S)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride: is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a hydrochloride salt form. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.

Properties

IUPAC Name |

(3S)-3-amino-2,3-dihydro-1H-inden-5-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c10-9-4-2-6-1-3-7(11)5-8(6)9;/h1,3,5,9,11H,2,4,10H2;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLALHYSNFSWQZ-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=C(C=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@H]1N)C=C(C=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1821520-81-3 | |

| Record name | (S)-3-Amino-indan-5-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the indene derivative.

Amination: The indene derivative undergoes an amination reaction to introduce the amino group at the 3-position.

Hydroxylation: The hydroxyl group is introduced at the 5-position through a hydroxylation reaction.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer efficient, versatile, and sustainable methods for the synthesis of such compounds .

Chemical Reactions Analysis

Oxidation of the Hydroxyl Group

The phenolic hydroxyl group undergoes oxidation under controlled conditions. For example:

-

Reagents : Sodium periodate (NaIO₄) or other oxidizing agents

-

Conditions : Aqueous or alcoholic solvents at 0–25°C

-

Product : 3-amino-1H-indene-5-quinone (or derivatives)

This reaction is pivotal for introducing electrophilic sites for further functionalization .

Nucleophilic Reactions at the Amino Group

The primary amine participates in alkylation and acylation reactions:

Acylation

-

Reagents : Acetyl chloride, benzoyl chloride

-

Conditions : Base (e.g., NaOH) in dichloromethane or THF

-

Product : N-acylated derivatives (e.g., N-acetyl-3-aminoindanol)

Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide, ethyl bromide)

-

Conditions : K₂CO₃ in DMF, 50–80°C

-

Product : N-alkylated indane derivatives

-

Example : Synthesis of intermediates like (R)-2-(ethyl(pyrimidin-5-yl)amino)-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-2,3-dihydro-1H-indene-5-carboxamide (7g) via alkylation .

Coupling Reactions

Buchwald–Hartwig amination enables aryl–amine bond formation:

-

Reagents : Pd catalysts (e.g., Pd(OAc)₂), ligands (Xantphos), and bases (t-BuOK)

-

Conditions : THF or toluene, 80–110°C

-

Product : Pyrimidine- or imidazole-linked derivatives

-

Example : Coupling with 5-bromopyrimidine yielded 7g with a 35% yield .

| Reaction Component | Details |

|---|---|

| Catalyst | Pd(OAc)₂/Xantphos |

| Base | t-BuOK |

| Temperature | 80–110°C |

| Yield (for 7g) | 35% |

Acid–Base Reactions

The hydrochloride salt participates in pH-dependent equilibria:

-

Deprotonation : Treatment with NaOH releases the free base, enhancing solubility in organic solvents.

-

Reprotonation : HCl gas restores the hydrochloride form, improving crystallinity .

Protection/Deprotection Strategies

The amino group is often protected during multi-step syntheses:

-

Protection : Boc (tert-butyloxycarbonyl) using (Boc)₂O in THF

-

Deprotection : HCl in dioxane or TFA

-

Application : Used in the synthesis of intermediates for DDR1 inhibitors .

Stereochemical Considerations

The (3S) configuration influences reaction outcomes:

-

Enantioselective alkylation retains chirality when conducted under mild conditions.

-

Racemization risk increases above 60°C or under strongly acidic/basic conditions .

Industrial-Scale Optimization

Key parameters for large-scale reactions include:

-

Temperature control : ≤50°C to prevent decomposition

-

Catalyst loading : 1–5 mol% Pd for cost efficiency

-

Solvent choice : Switch from THF to EtOAc for easier separation .

This compound’s versatility in nucleophilic, oxidative, and coupling reactions makes it invaluable for synthesizing bioactive molecules, particularly kinase inhibitors and neuroactive agents. Experimental yields and conditions highlight the balance between reactivity and stereochemical integrity required for pharmaceutical applications .

Scientific Research Applications

Neuropharmacology

Research indicates that compounds similar to (3S)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride exhibit neurotropic activities. For instance, a study on neurotropic drugs demonstrated that certain derivatives could induce neurite outgrowth in neuronal cultures, suggesting potential for treating neurodegenerative diseases . The structural properties of this compound may enhance its interaction with biological targets involved in nerve regeneration.

Antidepressant Activity

The compound's structural characteristics suggest it may influence neurotransmitter systems. Compounds with similar frameworks have been investigated for their antidepressant effects, indicating that this compound could serve as a lead compound for developing new antidepressants .

Building Block in Organic Synthesis

This compound is utilized as a versatile building block in organic synthesis. Its chiral nature allows it to be employed in asymmetric synthesis processes, contributing to the development of more complex molecules with specific stereochemistry . This property is particularly valuable in pharmaceutical chemistry where chirality can significantly affect the biological activity of drug candidates.

Fragment-Based Drug Discovery

In fragment-based drug discovery, this compound can act as a fragment that binds to target proteins. This approach allows researchers to explore various binding interactions and optimize lead compounds for enhanced efficacy and selectivity .

Case Studies

Mechanism of Action

The mechanism of action of (3S)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups play a crucial role in binding to receptors or enzymes, thereby modulating their activity. The compound may act as an agonist or antagonist, depending on the target and the context of its use .

Comparison with Similar Compounds

- (1R,3S)-3-amino-1-cyclopentanol hydrochloride

- (2R,3S)-3-phenylisoserine hydrochloride

- (1S,3S)-3-amino-cyclohexanol hydrochloride

Comparison:

- (3S)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride is unique due to its indene structure, which provides distinct chemical properties compared to cyclopentanol and cyclohexanol derivatives.

- The presence of both amino and hydroxyl groups in specific positions allows for unique interactions and reactivity, making it a valuable compound for various applications .

Biological Activity

(3S)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride is a chiral compound with significant potential in medicinal chemistry and pharmacology. Its unique structure allows for interactions with various biological targets, making it a subject of interest in research related to neuropharmacology and enzyme inhibition. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

The compound is characterized by the following properties:

- IUPAC Name: (S)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride

- Molecular Formula: CHClN\O

- Molecular Weight: 185.64 g/mol

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and hydrophobic interactions with specific enzymes and receptors. The presence of both amino and hydroxyl groups enhances its reactivity and potential for modulation of biological pathways.

Interaction with Neurotransmitter Systems

Research indicates that this compound may mimic neurotransmitters due to its structural similarities, which could lead to neuroprotective effects:

- Neurotransmitter Mimicry: The indane structure allows it to interact with receptors involved in neurotransmission.

- Potential Antidepressant Effects: Preliminary studies suggest that it may exhibit antidepressant-like properties through modulation of serotonin and norepinephrine pathways.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

| Activity | Description |

|---|---|

| Neuroprotective | Exhibits protective effects on neuronal cells against oxidative stress. |

| Antidepressant Potential | Modulates neurotransmitter systems, potentially alleviating depressive symptoms. |

| Enzyme Inhibition | Acts as an inhibitor for specific enzymes involved in metabolic pathways. |

| Antioxidant Activity | Reduces oxidative stress markers in vitro. |

Case Studies

Several studies have investigated the biological effects of this compound:

- Neuropharmacological Study : A study conducted on mice demonstrated that administration of the compound resulted in improved motor coordination and reduced anxiety-like behaviors in behavioral tests (Supporting Information Table S1) .

- Toxicity Assessment : An acute toxicity study showed no significant adverse effects at high doses (250 mg/kg), indicating a favorable safety profile for further therapeutic exploration .

- Enzyme Interaction : Research focused on the compound's ability to inhibit monoamine oxidase (MAO), an enzyme linked to the metabolism of neurotransmitters. Results indicated that it could potentially enhance synaptic levels of serotonin and dopamine .

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of Indane Ring : Starting from appropriate precursors to form the indane structure.

- Amination : Introduction of the amino group at the 3-position.

- Hydroxylation : Addition of the hydroxyl group at the 5-position.

- Salt Formation : Conversion to hydrochloride salt for improved solubility.

Comparison with Similar Compounds

The following table compares this compound with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (3R)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride | Enantiomer with opposite chirality | Different biological activity due to stereochemistry |

| 3-amino-2,3-dihydro-1H-inden-5-one | Oxidized form | Varies in reactivity and biological properties |

| 3-amino-2,3-dihydro-1H-indene | Free base form without hydrochloride salt | Less soluble than hydrochloride form |

Q & A

Q. What are the recommended safety protocols for handling (3S)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride in laboratory settings?

- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of aerosols. Store in a cool, dry environment (< -20°C) with desiccants to minimize hygroscopic degradation. For spills, neutralize with sand or vermiculite, collect in labeled containers, and dispose via certified hazardous waste channels .

Q. How can researchers confirm the enantiomeric purity of this compound during synthesis?

Q. What analytical techniques are essential for characterizing this compound’s structural integrity?

Q. What are the key considerations for setting up a scalable synthesis protocol?

- Methodological Answer : Optimize reaction conditions (e.g., reflux in acetic acid at 110°C for 3–5 hours) to maximize yield. Monitor intermediates via TLC (silica gel, ethyl acetate:hexane 1:1). Use recrystallization (ethanol/water) for purification. Scale-up requires strict temperature control to prevent exothermic side reactions .

Advanced Research Questions

Q. How can researchers mitigate degradation of this compound during long-term stability studies?

- Methodological Answer : Conduct accelerated stability testing under ICH Q1A guidelines (40°C/75% RH for 6 months). Use inert atmospheres (argon) and amber glass vials to prevent oxidation and photodegradation. Continuous cooling (4°C) during experiments reduces organic degradation rates. Analyze degradation products via LC-MS/MS .

Q. What strategies resolve contradictory pharmacological data (e.g., variable IC50 values) across studies?

- Methodological Answer : Standardize assay conditions (e.g., buffer pH, temperature) and cell lines. Perform dose-response curves in triplicate with internal controls (e.g., reference inhibitors). Use multivariate analysis to identify confounding variables (e.g., solvent DMSO concentration >0.1% alters activity). Cross-validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can impurities in synthesized batches be quantified and structurally identified?

Q. What experimental designs are optimal for studying the compound’s interaction with chiral catalysts?

- Methodological Answer : Use kinetic resolution studies with (±)-substrates and chiral ligands (e.g., BINOL derivatives). Monitor enantioselectivity via -NMR if fluorinated analogs are used. Computational docking (AutoDock Vina) can predict binding modes to guide catalyst optimization. Validate with X-ray crystallography of catalyst-substrate complexes .

Q. How should researchers address air-sensitive intermediates in multi-step syntheses?

- Methodological Answer : Employ Schlenk-line techniques under nitrogen/argon. Use anhydrous solvents (e.g., THF over molecular sieves) and syringes for reagent transfer. Monitor reaction progress via in-situ FT-IR. Quench reactive intermediates (e.g., Grignard reagents) with saturated NH4Cl at -78°C to prevent exotherms .

Q. What decontamination protocols are effective for equipment exposed to this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.